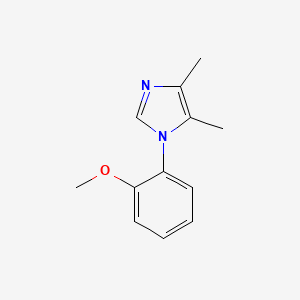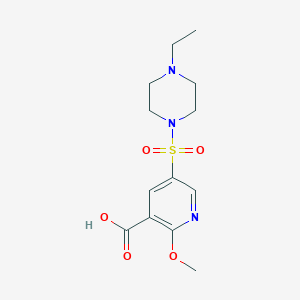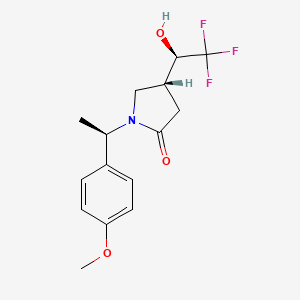
(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidin-2-one core, substituted with a methoxyphenyl group and a trifluoro-hydroxyethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2,2,2-trifluoroacetaldehyde.
Formation of Intermediates: The starting materials undergo a series of reactions, including esterification, reduction, and cyclization, to form key intermediates.
Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the use of a chiral catalyst, to obtain the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and trifluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of complex molecules.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry
Industrially, the compound may be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
®-1-(4-Methoxyphenyl)ethylamine: A related compound with similar structural features.
®-2,2,2-Trifluoro-1-hydroxyethylamine: Another compound with a trifluoro-hydroxyethyl group.
Pyrrolidin-2-one Derivatives: Various derivatives of pyrrolidin-2-one with different substituents.
Uniqueness
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of a methoxyphenyl group and a trifluoro-hydroxyethyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C15H18F3NO3 |
|---|---|
分子量 |
317.30 g/mol |
IUPAC名 |
(4R)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3/t9-,11-,14-/m1/s1 |
InChIキー |
NNNZSIDHLTWGIO-GLXFQSAKSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](C(F)(F)F)O |
正規SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


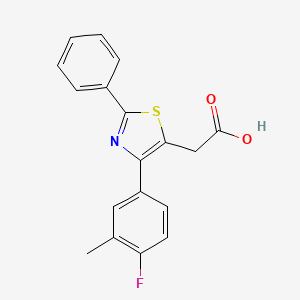
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)

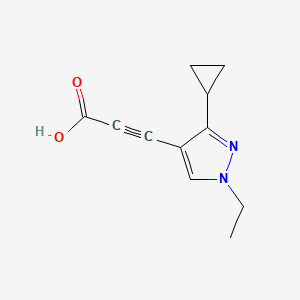

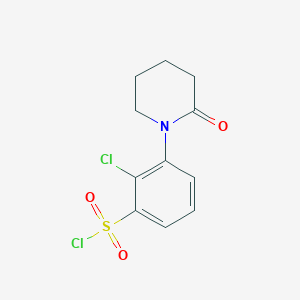

![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)
